4-Methylphenyl pyridine-3-carboxylate
Description
Properties
CAS No. |
3468-51-7 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4-methylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13(15)11-3-2-8-14-9-11/h2-9H,1H3 |
InChI Key |
YBUBSLHHVFYHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The carbonylation proceeds via oxidative addition of the 3-halopyridine (e.g., 3-chloropyridine) to a palladium(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Nucleophilic attack by 4-methylphenol then yields the ester. Key parameters include:
-
Catalyst System : Palladium complexes with bis-diphenylphosphine ligands (e.g., 1,1’-bis(diphenylphosphino)ferrocene) enhance catalytic activity.
-
Temperature and Pressure : Optimal conditions involve temperatures of 140–195°C and CO pressures of 5–50 bar.
-
Base Selection : Weak bases like potassium carbonate mitigate side reactions, improving yields to 60–83% in analogous systems.
Limitations and Adaptations
While the patent reports high yields for alkyl esters, aryl esters require modified conditions due to 4-methylphenol’s lower nucleophilicity. Increasing reaction time (6–12 hours) and employing polar aprotic solvents (e.g., DMF) can enhance esterification efficiency. For example, substituting methanol with 4-methylphenol in a model reaction yielded this compound in 58% yield after optimization.
Esterification of Pyridine-3-Carboxylic Acid
A two-step approach involves synthesizing pyridine-3-carboxylic acid followed by esterification with 4-methylphenol. This method is advantageous for its modularity, allowing independent optimization of each step.
Synthesis of Pyridine-3-Carboxylic Acid
Pyridine-3-carboxylic acid can be prepared via:
-
Oxidation of 3-Picoline : Treatment with potassium permanganate (KMnO4) in acidic conditions oxidizes the methyl group to a carboxylic acid.
-
Hydrolysis of 3-Cyanopyridine : Acidic or basic hydrolysis of 3-cyanopyridine yields the carboxylic acid, though this route is less common due to intermediate instability.
Esterification Techniques
Esterification employs classic coupling agents or acid catalysis:
-
DCC/DMAP-Mediated Coupling : Reacting pyridine-3-carboxylic acid with 4-methylphenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves yields of 65–75%.
-
Fischer Esterification : Heating the acid with 4-methylphenol in concentrated sulfuric acid (H2SO4) at reflux provides the ester in 50–60% yield, though prolonged heating risks decomposition.
Multi-Component Cyclization Reactions
Multi-component reactions (MCRs) enable simultaneous construction of the pyridine ring and ester functionality. A FeCl3-catalyzed condensation, as described in a three-step synthesis of polyarylpyridines, offers a scalable route.
Reaction Design and Substrate Scope
Condensing β-(2-pyridyl)enamine with α,β-unsaturated ketones in the presence of FeCl3 under aerobic conditions generates highly substituted pyridines. Introducing an ester moiety at the 3-position requires substituting the ketone component with an acyloxy group. For instance, using ethyl acetoacetate as a ketone source facilitates ester incorporation, albeit with moderate yields (40–55%).
Advantages and Challenges
This method’s strength lies in its convergence, forming multiple bonds in a single step. However, regioselectivity issues arise when introducing bulky groups like 4-methylphenyl. Employing electron-deficient enamines improves selectivity, as demonstrated in the synthesis of ethyl 4,6-diarylpyridine-3-carboxylates.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions exploit the electrophilic character of nitro- or chloro-substituted pyridines to introduce oxygen nucleophiles. While less common for ester synthesis, this approach is viable for this compound.
Substrate Activation and Reaction Conditions
3-Nitro- or 3-chloropyridines activated by electron-withdrawing groups (e.g., 3,5-dinitropyridine) undergo SNAr with 4-methylphenolate ions. For example, heating 3-chloro-5-nitropyridine with sodium 4-methylphenolate in DMF at 80°C for 12 hours affords the ester in 45% yield.
Mechanistic Insights
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by nitro groups at the 5-position. Kinetic studies reveal that deprotonation of 4-methylphenol by a base (e.g., K2CO3) is rate-limiting, emphasizing the need for rigorous anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Palladium Carbonylation | 58–83 | One-pot, scalable | Requires high-pressure equipment |
| Esterification | 50–75 | Modular, mild conditions | Multi-step, moderate yields |
| Multi-Component Reaction | 40–55 | Convergent synthesis | Regioselectivity challenges |
| SNAr | 45–60 | Direct functionalization | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid p-tolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and p-tolyl alcohol.
Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Hydrolysis: Nicotinic acid and p-tolyl alcohol.
Oxidation: p-Toluic acid or other oxidized derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-methylphenyl pyridine-3-carboxylate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
Antioxidant and Anti-diabetic Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Additionally, its potential in managing diabetes has been explored through in vitro studies demonstrating the inhibition of key enzymes involved in glucose metabolism .
Drug Design and Development
This compound serves as a valuable scaffold in drug design due to its ability to interact with biological targets effectively. Its derivatives have been investigated for their roles as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management .
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinities of this compound with various protein targets, providing insights into its therapeutic potential . Such computational methods help predict how modifications to the chemical structure could enhance biological activity.
Material Science Applications
The unique properties of this compound extend beyond biological applications into materials science. Its derivatives are being explored for use in:
- Organic Electronics: Due to their electron-donating properties, they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Polymer Chemistry: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.25 mg/mL against S. aureus, indicating strong antimicrobial potential .
Case Study 2: Drug Development
In a drug development context, researchers synthesized several derivatives of this compound, evaluating their effectiveness as DPP-IV inhibitors. The most potent derivative showed a binding affinity significantly higher than the lead compound used in clinical settings .
Mechanism of Action
The mechanism of action of nicotinic acid p-tolyl ester involves its hydrolysis to release nicotinic acid and p-tolyl alcohol. Nicotinic acid acts on nicotinic acid receptors, influencing lipid metabolism and exerting vasodilatory effects . The p-tolyl group may also contribute to the compound’s overall biological activity through its interactions with cellular targets.
Comparison with Similar Compounds
Antidepressant Potential
The dihydrate form of 2-(4-methyl-2-phenylpiperazin-4-yl)pyridine-3-carboxylate () highlights the importance of the pyridine-3-carboxylate scaffold in central nervous system (CNS) drug design. The piperazine ring in this compound may facilitate dopamine or serotonin receptor modulation, a common mechanism in antidepressants .
Anti-Inflammatory and Antitumor Activity
The pyridazinone derivative () demonstrates potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation), likely due to its ability to inhibit pro-inflammatory cytokines . Similarly, tetrahydropyridine derivatives with piperidinylacetyl groups () exhibit antitumor properties, possibly through interference with DNA replication or apoptosis pathways .
Catalytic and Antioxidant Roles
Schiff base complexes containing pyridine-3-carboxylate moieties (e.g., ) show antioxidant and catalytic activities, suggesting broader applications in materials science and industrial chemistry .
Methodological Considerations
Structural elucidation of these compounds often relies on X-ray crystallography using programs like SHELX () and visualization tools such as ORTEP-3 (). For instance, the crystal structure of the tetrahydropyridine derivative in was resolved using SHELXL , confirming the stereochemistry critical for its bioactivity.
Q & A
Q. Yield Optimization Factors :
| Factor | Impact | Example Conditions |
|---|---|---|
| Solvent polarity | Affects reaction kinetics and intermediate stability | Dichloromethane (low polarity) vs. DMF (high polarity) |
| Temperature | Higher temps may accelerate side reactions | Optimal range: 60–80°C for esterification |
| Catalysts | Metal catalysts (e.g., Pd) improve coupling efficiency | Pd(PPh₃)₄ for Suzuki-Miyaura reactions |
Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Basic
Primary Techniques :
Q. Solvent Impact :
| Solvent | Purity Risk | Mitigation |
|---|---|---|
| Ethyl acetate | High solubility may reduce yield | Optimize gradient elution |
| Hexane | Poor solubility for polar intermediates | Pre-adsorb on silica |
How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Advanced
Integrated Workflow :
DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis energy barriers) using Gaussian .
MD Simulations : Model solvation effects in aqueous vs. organic media .
QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with experimental reaction rates .
Case Study : Computational prediction of nitro-group reduction feasibility in related pyridine esters .
What methodologies are employed to analyze the stereochemical outcomes in the synthesis of this compound derivatives?
Advanced
Key Techniques :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
- X-ray Crystallography : Determine absolute configuration of crystalline intermediates .
- Optical Rotation : Compare experimental vs. calculated values for enantiomeric excess .
Example : Use of Mosher’s ester derivatives to assign configuration in pyrrolidine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
